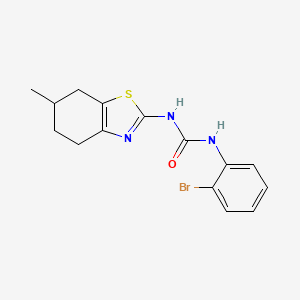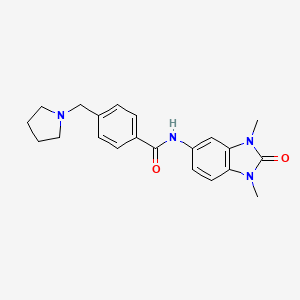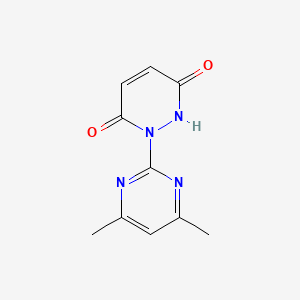
5-cyclopropyl-N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of similar triazole derivatives, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, typically involves a two-step process encompassing the Dimroth reaction followed by amidation. This method has been chosen for its ability to produce compounds for anticancer activity screening from a 1H-1,2,3-triazole-4-carboxamide library (Pokhodylo, Slyvka, & Pavlyuk, 2021). Another example includes the synthesis involving enole-mediated click Dimroth reaction leading to carboxylic acid and subsequent acid amidation for creating triazole-carboxamide derivatives (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Molecular Structure Analysis
The molecular structure of these compounds showcases significant orientations and interactions. For instance, the cyclopropyl ring is nearly perpendicular to the benzene ring, demonstrating a structured and ordered arrangement. In the crystal, molecules are linked by various interactions into infinite ribbons and layers, indicating a complex structural organization (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Chemical Reactions and Properties
The synthesis process often involves the Dimroth rearrangement, a key reaction in forming triazole compounds. Ruthenium-catalyzed synthesis is another method used to produce triazole derivatives, providing a protected version of triazole amino acids, which are crucial for developing biologically active compounds (Ferrini et al., 2015).
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of triazole derivatives, including compounds similar to 5-cyclopropyl-N-(2-furylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, play a crucial role in medicinal chemistry. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a foundation for creating biologically active compounds based on the triazole scaffold, overcoming challenges associated with the Dimroth rearrangement through ruthenium-catalyzed cycloaddition processes (Ferrini et al., 2015). Moreover, the catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds illustrates the compound's utility in generating 5-phenyl-2-furylcyclopropane derivatives, underscoring the versatility of triazole derivatives in synthetic organic chemistry (Miki et al., 2004).
Antiproliferative Activity
The design, synthesis, and structural elucidation of triazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, demonstrate significant antiproliferative activity against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents, where the structural characteristics of these molecules, including the triazole core, contribute to their biological activity (Lu et al., 2021).
Crystal and Molecular Structures
The detailed crystal and molecular structures of triazole derivatives provide insights into their potential interactions and mechanism of action within biological systems. For example, the analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showcases the orientation and interactions of the molecule in crystal form, offering a deeper understanding of its potential medicinal applications (Pokhodylo et al., 2021).
特性
IUPAC Name |
5-cyclopropyl-N-(furan-2-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-4-8-14(9-5-12)22-17(13-6-7-13)16(20-21-22)18(23)19-11-15-3-2-10-24-15/h2-5,8-10,13H,6-7,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXCISCSZKNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4542254.png)

![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4542264.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4542270.png)

![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4542291.png)

![N-(2-methoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4542300.png)
![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4542302.png)
![7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4542331.png)
![7-(4-chlorobenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4542335.png)
![{2-[(3-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4542341.png)
![N-[1-(4-chlorophenyl)propyl]-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B4542349.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4542356.png)